[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine
CAS No.: 1247490-96-5
Cat. No.: VC2853727
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247490-96-5 |
|---|---|
| Molecular Formula | C11H17NO |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | (4-methyl-2-propan-2-yloxyphenyl)methanamine |
| Standard InChI | InChI=1S/C11H17NO/c1-8(2)13-11-6-9(3)4-5-10(11)7-12/h4-6,8H,7,12H2,1-3H3 |
| Standard InChI Key | LBVSUNJCJKFUTL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)CN)OC(C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)CN)OC(C)C |
Introduction
Chemical Identity and Structural Characteristics
[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine is an aromatic primary amine with a distinctive substitution pattern. The compound's basic identity can be understood through the following data:
Basic Chemical Information
The compound has specific chemical identifiers that distinguish it in chemical databases and literature:
| Parameter | Value |
|---|---|
| CAS Number | 1247490-96-5 |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine |
| Alternative Name | (2-isopropoxy-4-methylphenyl)methanamine |
| InChI Key | LBVSUNJCJKFUTL-UHFFFAOYSA-N |
| SMILES Code | NCC1=CC=C(C)C=C1OC(C)C |
These identification parameters establish the compound's unique chemical identity in the scientific literature and chemical databases .
Structural Features
The structure of [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine incorporates several key functional groups that contribute to its chemical properties:
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A benzene ring serves as the core aromatic structure
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A methyl group (-CH₃) at the para (4) position
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An isopropoxy group (propan-2-yloxy) at the ortho (2) position
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A methanamine group (-CH₂NH₂) attached to the benzene ring
The presence of these functional groups creates a molecule with distinct chemical reactivity patterns and potential pharmacological properties .
Physical and Chemical Properties
Physical Properties
While specific experimental physical property data is limited in the available literature, several properties can be inferred based on the compound's structural features:
| Property | Value/Description |
|---|---|
| Physical State | Likely solid at room temperature |
| Solubility | Limited water solubility due to aromatic and alkyl groups; soluble in organic solvents |
| Storage Temperature | 4°C (recommended) |
| Purity | ≥95% (in commercial samples) |
The compound's structure suggests it would demonstrate characteristics typical of aromatic amines, including potential sensitivity to light and air oxidation .
Chemical Reactivity
The chemical reactivity of [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine is largely defined by the presence of the primary amine functionality and aromatic ring:
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The primary amine group can participate in various reactions including:
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Nucleophilic substitution reactions
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Amide formation
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Schiff base formation with aldehydes and ketones
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Salt formation with acids
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The aromatic ring can undergo:
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Electrophilic aromatic substitution reactions
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Various coupling reactions
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The isopropoxy group provides steric bulk and potentially influences the electronic properties of the aromatic ring .
Related Compounds and Structural Relationships
Structural Analogues
Various structural analogues of [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine appear in the scientific literature, with modifications to substitution patterns:
| Compound | Structural Difference | CAS Number |
|---|---|---|
| {4-[(propan-2-yloxy)methyl]phenyl}methanamine | Altered position of propan-2-yloxy group | 1016496-79-9 |
| (4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine | Different functional group pattern | 1193388-67-8 |
These structural variants highlight the diversity of substituted benzylamines and their potential applications in various chemical contexts .
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